PNMT Inhibition Baseline Selectivity
In direct in vitro assays, N-(1-Phenylethyl)-2-(Phenylformamido)Acetamide exhibits a weak affinity for Phenylethanolamine N-Methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10⁶ nM [1]. This quantifiable weak interaction is a key differentiator when compared to a potent, optimized PNMT inhibitor from a related structural class, (2S)-N-(cyanomethyl)-4-methyl-2-(phenylformamido)pentanamide, which achieves an IC50 of 42 nM against the same enzyme target [2]. The difference in potency, spanning over four orders of magnitude (Ki = 1,110,000 nM vs. IC50 = 42 nM), highlights that while the phenylformamido motif is present in both, the specific substitution on the core scaffold is the primary driver of target engagement. This compound serves as a defined negative control or a starting point for medicinal chemistry efforts aimed at improving PNMT affinity.
| Evidence Dimension | PNMT Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM |
| Comparator Or Baseline | (2S)-N-(cyanomethyl)-4-methyl-2-(phenylformamido)pentanamide (a more potent analog) |
| Quantified Difference | Target compound is > 26,000-fold less potent than the comparator (Ki = 1,110,000 nM vs. IC50 = 42 nM). |
| Conditions | In vitro enzyme inhibition assay for Phenylethanolamine N-Methyltransferase (PNMT). |
Why This Matters
This data provides a quantified baseline for the compound's low intrinsic activity at PNMT, making it valuable for selectivity profiling, SAR studies, and as a defined negative control in experimental design.
- [1] BindingDB. BDBM50367284 (CHEMBL291584): Ki=1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] BindingDB. BDBM19861: (2S)-N-(cyanomethyl)-4-methyl-2-(phenylformamido)pentanamide, IC50=42 nM for PNMT. View Source
